5-Aminouridine

Description

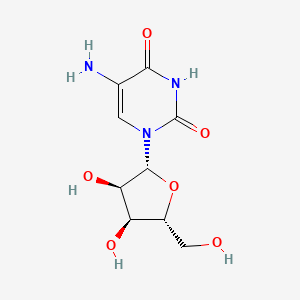

The exact mass of the compound 5-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is 259.08043514 g/mol and the complexity rating of the compound is 411. The solubility of this chemical has been described as >38.9 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['114120', '72560']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTWWWIJBCCYNR-UAKXSSHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 5-Aminouridine in tRNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-aminouridine (nm⁵U), a key intermediate in the biosynthesis of more complex transfer RNA (tRNA) modifications. Post-transcriptional modifications of tRNA, particularly at the wobble position (position 34) of the anticodon, are critical for ensuring the accuracy and efficiency of protein synthesis.[1] These modifications fine-tune codon recognition, stabilize tRNA structure, and are essential for cellular viability and stress response.[2][3] This document details the biosynthetic pathway leading to and from this compound, its functional significance as part of the final modified nucleoside, and the experimental methodologies used to study it.

This compound: An Intermediate in the xm⁵U Modification Family

This compound (nm⁵U), or more commonly its 2-thiolated form, 5-aminomethyl-2-thiouridine (nm⁵s²U), is a modified nucleoside found at the wobble position (U34) of certain tRNAs. It serves as a crucial intermediate in the synthesis of 5-methylaminomethyluridine (mnm⁵U) and its derivatives.[1][4] These modifications, collectively known as xm⁵U derivatives, are widely conserved in prokaryotic tRNAs that recognize codons with A or G in the third position (NNA/NNG codons), such as those for Lys, Glu, Gln, Gly, and Arg.[5] The initial substrate for this pathway is often 5-carboxymethylaminomethyluridine (cmnm⁵U).[4]

The Biosynthetic Pathway of mnm⁵(s²)U

The formation of the final mnm⁵(s²)U modification is a multi-step enzymatic process that differs between Gram-negative and Gram-positive bacteria.

In Gram-Negative Bacteria (e.g., Escherichia coli):

The pathway is well-characterized and involves two key enzymatic complexes: MnmEG and MnmC.[6]

-

MnmEG Complex: This complex catalyzes the initial modification of U34. Using glycine or ammonium as substrates, MnmEG adds a carboxymethylaminomethyl (cmnm) or an aminomethyl (nm) group, respectively, to form cmnm⁵U or nm⁵U.[6][4]

-

MnmC Enzyme: This bifunctional enzyme carries out the final two steps.[4]

-

MnmC(o) Domain: The C-terminal FAD-dependent oxidoreductase domain, MnmC(o), converts cmnm⁵(s²)U into the intermediate 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U).

-

MnmC(m) Domain: The N-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain, MnmC(m), then methylates nm⁵(s²)U to produce the final product, 5-methylaminomethyl-(2-thio)uridine (mnm⁵(s²)U).[4]

-

In Gram-Positive Bacteria and Plants:

While these organisms also possess the mnm⁵s²U modification, they lack an ortholog of the MnmC enzyme.[5][1][4] Research has identified a different methyltransferase for the final step.

-

MnmM Enzyme: Discovered through comparative genomics, the enzyme MnmM (formerly YtqB) is responsible for converting nm⁵s²U to mnm⁵s²U in organisms like Bacillus subtilis.[5][1][4] The enzyme responsible for the preceding conversion of cmnm⁵s²U to nm⁵s²U in these organisms remains to be identified.[5]

Functional Significance of Wobble Uridine Modifications

While this compound is an intermediate, its ultimate form, mnm⁵(s²)U, plays a pivotal role in translation by influencing the decoding properties of the tRNA anticodon.[1][4]

-

Codon Recognition: Located at the wobble position, this modification is crucial for the accurate and efficient reading of codons.[5][7] The presence of mnm⁵U restricts decoding of the GAA codon while enhancing the reading of the GAG codon.[7] This fine-tuning prevents misreading and maintains translational fidelity.

-

Translational Efficiency: The complete modification, including both the mnm⁵- and s²- groups, is required for optimal translational efficiency.[5] The absence of these modifications can lead to reduced translation rates and translational frameshifting.[5]

-

Structural Stability: The mnm⁵ modification decreases the flexibility of the anticodon loop, contributing to a more stable conformation for codon binding.[7] The 2-thiouridine (s²) modification further enhances the stacking of the anticodon bases.[7]

Quantitative Data on Modification Effects

The functional consequences of these modifications have been quantified through various experiments. The data below illustrates the impact of mnm⁵U and s²U on the rate of translation for specific codons in E. coli.

| tRNA Modification at Position 34 | Codon Read | Translation Rate (codons/second) | Reference |

| mnm⁵s²U (Fully Modified) | GAG | 7.7 | [7] |

| s²U (Lacks mnm⁵ group) | GAG | 1.9 | [7] |

| mnm⁵U (Lacks s² group) | GAG | 6.2 | [7] |

| mnm⁵s²U (Fully Modified) | GAA | 18 | [7] |

| s²U (Lacks mnm⁵ group) | GAA | 47 | [7] |

| mnm⁵U (Lacks s² group) | GAA | 4.5 | [7] |

Table 1: Impact of Wobble Uridine Modifications on Codon Translation Rates.

This data clearly demonstrates that the mnm⁵ modification significantly enhances the reading of the GAG codon and restricts the reading of the GAA codon, while the s² modification dramatically elevates the reading of the GAA codon.[7]

Key Experimental Protocols

Characterizing the function of enzymes like MnmC and MnmM and identifying tRNA modifications rely on specific biochemical and analytical techniques.

This protocol is designed to confirm the enzymatic activity of a putative methyltransferase responsible for the final step in mnm⁵s²U synthesis.[4][8]

-

Preparation of Substrate:

-

Purify total tRNA from a bacterial strain deficient in the target methyltransferase (e.g., an mnmM-knockout strain of B. subtilis). This tRNA will be enriched with the nm⁵s²U intermediate.

-

-

Enzyme Expression and Purification:

-

Clone the gene for the methyltransferase (e.g., mnmM) into an expression vector.

-

Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).

-

-

In Vitro Reaction:

-

Combine the purified nm⁵s²U-containing tRNA substrate, the purified recombinant MnmM enzyme, and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Product Analysis:

-

Stop the reaction and purify the tRNA from the mixture (e.g., via phenol-chloroform extraction and ethanol precipitation).

-

Digest the modified tRNA into its constituent nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

Analyze the resulting nucleosides using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of mnm⁵s²U and the depletion of the nm⁵s²U substrate.

-

This is a standard method to identify and quantify modified nucleosides within a total tRNA sample.[9]

-

tRNA Isolation:

-

Extract total RNA from the cells of interest using a standard protocol (e.g., Trizol or hot phenol extraction).

-

Purify the tRNA fraction from the total RNA, often by size-exclusion chromatography or anion-exchange chromatography.

-

-

Enzymatic Digestion:

-

Digest approximately 10-50 µg of purified tRNA into single nucleosides.

-

Incubate the tRNA with nuclease P1 in an appropriate buffer (e.g., 50 mM ammonium acetate, pH 5.3) at 37°C for 2-4 hours.

-

Add phosphodiesterase I and bacterial alkaline phosphatase and continue incubation at 37°C for another 2-4 hours to ensure complete digestion to nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject the nucleoside digest onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each known modified nucleoside (including nm⁵U and mnm⁵U) and the four canonical nucleosides.

-

Quantify the amount of each modified nucleoside relative to the canonical nucleosides.

-

Conclusion

This compound is not merely a transient chemical species but a vital intermediate in a highly conserved tRNA modification pathway. Its conversion to 5-methylaminomethyluridine at the wobble position is fundamental to the function of tRNAs responsible for decoding specific codons. This modification pathway, involving enzymes like MnmC in Gram-negative bacteria and MnmM in Gram-positive bacteria, underscores the intricate molecular strategies evolved to maintain the fidelity and efficiency of protein translation. Understanding these pathways and the function of intermediates like this compound is critical for researchers in molecular biology and offers potential avenues for the development of novel antimicrobial agents that target these essential bacterial processes.

References

- 1. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation [mdpi.com]

- 3. A tRNA modification with aminovaleramide facilitates AUA decoding in protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SURVEY AND SUMMARY: Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis of 5-Aminouridine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 5-aminouridine and its derivatives. This compound, a modified nucleoside, serves as a crucial building block for the synthesis of various analogs with potential therapeutic applications, including as anticancer and antiviral agents.[1][2] This document outlines the core synthetic methodologies, presents quantitative data for key reactions, and details experimental protocols. Furthermore, it visualizes the synthetic workflows and the general mechanism of action of such derivatives in biological systems.

Core Synthesis of this compound

The principal route for the synthesis of this compound begins with the readily available starting material, uridine. The process involves a two-step reaction sequence: the nitration of the C5 position of the uracil ring, followed by the reduction of the resulting 5-nitro group to an amino group.

Synthesis of 5-Nitrouridine Intermediate

The initial step is the electrophilic nitration of uridine to form 5-nitrouridine. This reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, in an organic solvent.

Reduction of 5-Nitrouridine to this compound

The subsequent step involves the reduction of the 5-nitro group of 5-nitrouridine to yield this compound. A common and efficient method for this transformation is catalytic hydrogenation. This process typically employs a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

A general workflow for the synthesis of this compound is depicted below:

Synthesis of 5-N-Aminoacyl and 5-N-Peptidyl Derivatives

A significant application of this compound is its use as a scaffold for the synthesis of 5-N-aminoacyl and 5-N-peptidyl derivatives. These compounds are of interest in drug discovery due to their potential to mimic naturally occurring nucleoside peptides and interact with biological targets. The synthesis involves the coupling of the 5-amino group of this compound with the carboxyl group of an N-protected amino acid or peptide.

Common coupling methods include the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). Following the coupling reaction, the protecting groups on the amino acid or peptide moiety are removed to yield the final derivative. For instance, a benzyloxycarbonyl (CBZ) protecting group can be removed by catalytic hydrogenolysis.

The general workflow for the synthesis of 5-N-aminoacyl derivatives is outlined below:

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described in this guide. Yields can vary depending on the specific reagents, reaction conditions, and the nature of the amino acid side chain.

| Step | Reactants | Product | Reagents/Conditions | Yield (%) |

| 1 | Uridine | 5-Nitrouridine | Nitrating agent in organic solvent | Variable |

| 2 | 5-Nitrouridine | This compound | Catalytic Hydrogenation (H2, Pd/C) | High |

| 3 | This compound, N-CBZ-Amino Acid | Protected 5-N-Aminoacyl-5-aminouridine | DCC, HOBt in DMF | Moderate to High |

| 4 | Protected 5-N-Aminoacyl-5-aminouridine | 5-N-Aminoacyl-5-aminouridine | Catalytic Hydrogenolysis (H2, Pd/C) | Excellent |

Experimental Protocols

General Procedure for the Synthesis of 5-N-Aminoacyl-5-aminouridine Derivatives

Step 1: Coupling of N-Protected Amino Acid to this compound

-

Dissolve the N-protected amino acid (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected 5-N-aminoacyl-5-aminouridine.

Step 2: Deprotection of the Amino Acid Moiety

-

Dissolve the protected 5-N-aminoacyl-5-aminouridine in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final 5-N-aminoacyl-5-aminouridine derivative.

Biological Activity and Signaling Pathways

This compound and its derivatives, as nucleoside analogs, can exert their biological effects by interfering with nucleic acid metabolism.[3] After cellular uptake, these compounds can be phosphorylated by cellular kinases to their corresponding 5'-mono-, di-, and triphosphates. The triphosphate analogs can then act as substrates for DNA and RNA polymerases. Their incorporation into growing nucleic acid chains can lead to chain termination or dysfunctional RNA, ultimately inhibiting cell proliferation and viral replication.[3]

The general mechanism of action for nucleoside analog inhibitors is illustrated below.

This guide provides a foundational understanding of the synthesis and potential biological relevance of this compound and its derivatives. The provided protocols and data serve as a starting point for researchers in the field of medicinal chemistry and drug development to explore this promising class of compounds further.

References

The Multifaceted Biological Activities of 5-Aminouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminouracil, a derivative of the pyrimidine nucleobase uracil, and its analogues have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have shown promise as anticancer, antiviral, antibacterial, and enzyme inhibitory agents.[1][2] Their structural versatility allows for a wide range of chemical modifications, leading to the development of derivatives with enhanced potency and selectivity. This technical guide provides an in-depth overview of the biological activities of 5-aminouracil derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

The anticancer properties of 5-aminouracil derivatives are a major area of investigation. Their primary mechanism of action often involves the disruption of DNA synthesis and the induction of replication stress, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 5-aminouracil derivatives against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | AKATA | Burkitt's Lymphoma | 2.3 | [2] |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | AKATA | Burkitt's Lymphoma | 12 | [2] |

| 3,5‐di‐tert‐Butylsalicylidene-6-aminouracil | PC-3 | Prostate Cancer | 1.53 ± 1.01 | [3] |

| Thiazolidinone derivative 19c | Panc-1 | Pancreatic Cancer | 1.1 | [2] |

| Thiazolidinone derivative 19h | MCF-7 | Breast Cancer | 1.8 | [2] |

| Thiazolidinone derivative 19i | HT-29 | Colon Cancer | 1.5 | [2] |

| Thiazolidinone derivative 19j | A-549 | Lung Cancer | 1.6 | [2] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 | Leukemia | Not specified | [4] |

| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 | Leukemia | Not specified | [4] |

Enzyme Inhibitory Activity

5-Aminouracil derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases, including neurodegenerative disorders and cancer.

Quantitative Enzyme Inhibition Data

The table below presents the inhibition constants (Ki) and IC50 values of 5-aminouracil derivatives against key enzymes.

| Derivative Class | Target Enzyme | Inhibition Constant (Ki) | IC50 (µM) | Reference |

| Uracil-attached benzylic amines | Acetylcholinesterase (AChE) | 2.28 ± 0.41 nM - 5.25 ± 0.75 nM | - | [2] |

| Uracil-attached benzylic amines | Carbonic Anhydrase I (hCA I) | 36.10 ± 5.22 nM - 110.31 ± 54.81 nM | - | [2] |

| Uracil-attached benzylic amines | Carbonic Anhydrase II (hCA II) | 16.33 ± 4.91 nM - 72.03 ± 28.86 nM | - | [2] |

| Uracil derivative 4 | Acetylcholinesterase (AChE) | - | 0.088 | [5] |

| Uracil derivative 4 | Butyrylcholinesterase (BuChE) | - | 0.137 | [5] |

Signaling Pathways

The biological effects of 5-aminouracil derivatives, particularly their anticancer activity, are mediated through complex signaling pathways. A key mechanism is the induction of DNA damage and replication stress, which activates cellular checkpoint responses.

Caption: DNA damage response pathway induced by 5-aminouracil derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-aminouracil derivatives.

Synthesis of 5-(Substituted-amino)uracil Derivatives (General Procedure)

This protocol is adapted from the synthesis of 5-amino derivatives of uracil.[1]

Materials:

-

5-Bromouracil

-

Corresponding amine (2 molar equivalents)

-

Quinoline (1.5 molar equivalents)

-

Ethylene glycol

-

Water

-

Ethyl acetate

Procedure:

-

A mixture of 5-bromouracil, the corresponding amine, and quinoline in ethylene glycol is refluxed for 1 hour.

-

The reaction mixture is cooled to room temperature.

-

Cold water is added to the solidified reaction mass to precipitate the product.

-

The precipitate is collected by filtration.

-

The collected solid is washed with water to remove ethylene glycol residues.

-

The solid is then washed with ethyl acetate to remove traces of quinoline and unreacted amine.

-

The final product is dried in an oven at 70°C.

In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of 5-aminouracil derivatives against cancer cell lines.[6][7][8]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

5-Aminouracil derivative stock solution (in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of the 5-aminouracil derivative and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of 5-aminouracil derivatives.[5][9]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

5-Aminouracil derivative inhibitor solution

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the absorbance of the yellow product continuously at 412 nm using a microplate reader.

-

Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.

-

Calculate the IC50 value from the dose-response curve.

Conclusion

5-Aminouracil derivatives represent a promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer and enzyme inhibitory agents warrants further investigation and development. This technical guide provides a comprehensive resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The continued exploration of the structure-activity relationships of these derivatives holds the potential for the discovery of novel therapeutic agents for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and properties of 5-Aminouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminouridine is a modified nucleoside analog of uridine that has garnered significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, biological functions, and potential therapeutic applications of this compound. Detailed experimental protocols for its synthesis, purification, and biological evaluation are presented, alongside a comprehensive summary of its quantitative data. Visualizations of key experimental workflows and its potential role in metabolic pathways are provided to facilitate a deeper understanding of this promising molecule.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₁₃N₃O₆, is a ribonucleoside composed of a 5-aminouracil base attached to a ribose sugar moiety via a β-N₁-glycosidic bond.[1] The presence of the amino group at the C5 position of the pyrimidine ring significantly influences its electronic properties and biological activity compared to the parent molecule, uridine.

Crystal Structure

The crystal structure of this compound has been determined to be orthorhombic. The anti-conformation of the base relative to the ribose sugar is a key structural feature.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃O₆ | [1] |

| Molecular Weight | 259.22 g/mol | [1] |

| Melting Point | 214-216 °C | |

| pKa (Predicted) | 9.31 ± 0.10 | [2] |

| Appearance | Off-white to light yellow solid | |

| Solubility | Soluble in water |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H stretching), hydroxyl (O-H stretching), carbonyl (C=O stretching), and other functional groups present in the molecule.

Biological Activity and Potential Applications

This compound has demonstrated a broad spectrum of biological activities, making it a molecule of interest for drug development.

Anticancer Activity

This compound has been reported to exhibit inhibitory effects on the growth of various tumor cells. Its mechanism of action is thought to involve its metabolic conversion to 5-amino-uridine-5'-monophosphate (5-amino-UMP), which can interfere with pyrimidine nucleotide biosynthesis, a critical pathway for DNA and RNA synthesis in rapidly proliferating cancer cells.[3]

Antiviral Activity

The antiviral properties of this compound have been investigated against a range of viruses. As a nucleoside analog, it has the potential to be incorporated into viral nucleic acids, leading to chain termination or a dysfunctional viral genome.

Antifungal Activity

Derivatives of uridine have shown promise as antifungal agents. While specific data for this compound is limited, its structural similarity to other bioactive nucleosides suggests potential activity against fungal pathogens like Candida albicans.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 5-nitrouridine.

Protocol: Reduction of 5-Nitrouridine

-

Dissolution: Dissolve 5-nitrouridine in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization or column chromatography.

Purification of this compound

High-performance liquid chromatography (HPLC) is a robust method for the purification of this compound.

Protocol: HPLC Purification

-

Column: Utilize a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient of a suitable buffer (e.g., triethylammonium acetate) and an organic modifier like acetonitrile.

-

Sample Preparation: Dissolve the crude this compound in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute using the established gradient.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (typically around 260 nm).

-

Fraction Collection: Collect the fractions containing the pure product.

-

Solvent Removal: Lyophilize the collected fractions to obtain pure this compound.

Biological Assays

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizations

Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis of this compound via reduction of 5-nitrouridine followed by HPLC purification.

Potential Involvement in Pyrimidine Metabolism

Caption: Potential mechanism of action of this compound via inhibition of pyrimidine metabolism.

Conclusion

This compound is a versatile molecule with significant potential in drug discovery and development. Its demonstrated anticancer, antiviral, and potential antifungal activities warrant further investigation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists working with this compound. Future studies should focus on elucidating the precise mechanisms of action, optimizing its synthesis, and exploring its therapeutic efficacy in preclinical and clinical settings.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

The Role of 5-Aminouridine in Nucleic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminouridine, a modified pyrimidine nucleoside, holds potential as a modulator of nucleic acid biosynthesis. This technical guide explores its putative mechanism of action, focusing on its metabolic activation, incorporation into RNA, and subsequent effects on transcription and cellular viability. Drawing parallels from structurally similar 5-substituted uridine analogs, we delineate the hypothetical pathway from this compound to its active triphosphate form and its interaction with RNA polymerase. This document provides in-depth experimental protocols for investigating these processes, quantitative data from related compounds to serve as a benchmark, and visual representations of key pathways and workflows to guide future research in this area.

Introduction

Nucleic acid biosynthesis is a fundamental cellular process and a key target for therapeutic intervention, particularly in oncology and virology. Modified nucleosides, upon intracellular phosphorylation to their triphosphate forms, can act as substrates for DNA and RNA polymerases. Their incorporation into nascent nucleic acid chains can lead to chain termination, altered secondary structure, or impaired function, ultimately resulting in cytotoxicity.

This compound is a uridine analog with an amino group at the C5 position of the pyrimidine ring. While direct studies on its role in nucleic acid biosynthesis are limited, research on analogous 5-substituted pyrimidine nucleosides provides a framework for understanding its potential biological activity. It is hypothesized that this compound is metabolized intracellularly to this compound-5'-triphosphate (5-amino-UTP) and subsequently incorporated into RNA transcripts by RNA polymerase. This incorporation may interfere with the normal process of transcription and affect cellular function.

This guide provides a comprehensive technical overview of the core aspects of this compound's involvement in nucleic acid biosynthesis, intended to facilitate further research and drug development efforts.

Proposed Mechanism of Action

The biological effects of this compound are predicated on its intracellular conversion to the active triphosphate form and its subsequent interaction with the cellular machinery for RNA synthesis.

Cellular Uptake and Metabolic Activation

This compound likely enters the cell via nucleoside transporters. Once inside, it is expected to undergo a series of phosphorylation events, catalyzed by cellular kinases, to form this compound-5'-monophosphate (5-amino-UMP), -diphosphate (5-amino-UDP), and finally -triphosphate (5-amino-UTP). This metabolic activation is a critical prerequisite for its interaction with RNA polymerase. The efficiency of these phosphorylation steps can vary between cell types and may influence the compound's overall activity.

Interaction with RNA Polymerase and Incorporation into RNA

The central hypothesis is that 5-amino-UTP acts as a substrate for RNA polymerase, competing with the natural substrate, uridine-5'-triphosphate (UTP). Studies with other 5-substituted UTP derivatives have shown that RNA polymerases, such as T7 RNA polymerase, can accommodate modifications at the 5-position of the uracil base.[1]

The incorporation of this compound into a growing RNA chain could have several consequences:

-

Altered RNA Structure and Function: The presence of the amino group could disrupt the normal hydrogen bonding patterns and secondary structure of the RNA molecule, potentially affecting its stability, processing, and function in protein synthesis or regulation.

-

Inhibition of Transcription: While it may be incorporated, 5-amino-UTP could also act as a competitive inhibitor of UTP, slowing down the overall rate of transcription. Studies on the structurally similar 5-hydroxyuridine-5'-triphosphate have shown it to be a potent competitive inhibitor of UTP for RNA polymerase.[2]

Quantitative Data (Hypothetical and from Analogous Compounds)

Table 1: Hypothetical IC50 Values for this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 15 |

| MCF-7 | Breast Cancer | 25 |

| A549 | Lung Cancer | 30 |

| HepG2 | Liver Cancer | 20 |

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Table 2: Kinetic Parameters of RNA Polymerase with UTP and a 5-Substituted Analog (5-Hydroxy-UTP)

| Substrate | Km (µM) | Vmax (relative) | Ki (µM) | Inhibition Type |

| UTP | 20 | 1.0 | - | - |

| 5-Hydroxy-UTP | - | - | 5 | Competitive |

Data derived from studies on 5-hydroxyuridine-5'-triphosphate, a structural analog.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in nucleic acid biosynthesis.

Enzymatic Synthesis of this compound-5'-Triphosphate (5-amino-UTP)

This protocol describes a general enzymatic approach for the synthesis of nucleotide triphosphates from the corresponding nucleoside.

Materials:

-

This compound

-

Uridine Kinase

-

UMP/CMP Kinase

-

Nucleoside Diphosphate Kinase

-

ATP (as phosphate donor)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

HPLC system for purification and analysis

Protocol:

-

Dissolve this compound in the reaction buffer to a final concentration of 10 mM.

-

Add ATP to a final concentration of 20 mM.

-

Add Uridine Kinase (e.g., 0.1 U/µL).

-

Incubate at 37°C for 2 hours to convert this compound to 5-amino-UMP. Monitor the reaction by HPLC.

-

Once the first step is complete, add UMP/CMP Kinase (e.g., 0.1 U/µL) and an additional 10 mM ATP.

-

Incubate at 37°C for another 2 hours to convert 5-amino-UMP to 5-amino-UDP. Monitor by HPLC.

-

For the final step, add Nucleoside Diphosphate Kinase (e.g., 0.1 U/µL) and another 10 mM ATP.

-

Incubate at 37°C for 2 hours to convert 5-amino-UDP to 5-amino-UTP.

-

Purify the 5-amino-UTP from the reaction mixture using anion-exchange HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

In Vitro Transcription Assay

This protocol is designed to assess the effect of 5-amino-UTP on RNA synthesis by T7 RNA polymerase.

Materials:

-

Linear DNA template containing a T7 promoter

-

T7 RNA Polymerase

-

ATP, GTP, CTP, and UTP solutions (10 mM each)

-

5-amino-UTP solution (10 mM)

-

[α-³²P]UTP (for radiolabeling)

-

Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

RNase inhibitor

-

Urea-polyacrylamide gel electrophoresis (PAGE) supplies

-

Phosphorimager

Protocol:

-

Reaction Setup: In separate tubes, prepare the following reaction mixtures on ice:

-

Control: 1 µL DNA template (1 µg), 2 µL Transcription Buffer (10x), 1 µL each of ATP, GTP, CTP, UTP (10 mM), 0.5 µL [α-³²P]UTP, 1 µL RNase inhibitor, 1 µL T7 RNA Polymerase, and nuclease-free water to a final volume of 20 µL.

-

Experimental: Same as the control, but replace the UTP with 1 µL of 5-amino-UTP (10 mM).

-

Competition: Set up reactions with varying ratios of UTP to 5-amino-UTP to assess competitive inhibition.

-

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Termination: Stop the reactions by adding 20 µL of 2x RNA loading dye (containing formamide and EDTA).

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Electrophoresis: Load the samples onto a denaturing urea-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Visualization: Expose the gel to a phosphor screen and visualize the radiolabeled RNA transcripts using a phosphorimager.

-

Analysis: Quantify the band intensities to determine the effect of 5-amino-UTP on the yield and length of the RNA transcripts.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound presents an intriguing avenue for the development of novel therapeutics targeting nucleic acid biosynthesis. Based on the behavior of analogous compounds, it is plausible that this compound is metabolized to its triphosphate form and interferes with RNA synthesis, either through incorporation into RNA chains or by competitive inhibition of RNA polymerase. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to rigorously investigate these hypotheses. Future studies should focus on the direct demonstration of 5-amino-UTP synthesis and its interaction with RNA polymerases, quantification of its incorporation into cellular RNA, and a detailed characterization of its cytotoxic effects and impact on global gene expression. Such research will be pivotal in elucidating the precise mechanism of action of this compound and evaluating its potential as a therapeutic agent.

References

5-Aminouridine: A Comprehensive Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminouridine (nm5U), a modified nucleoside found in transfer RNA (tRNA), plays a crucial role as a biosynthetic intermediate in the formation of more complex tRNA modifications. Its discovery and the elucidation of its natural occurrence have been pivotal in understanding the intricate pathways of tRNA modification and their impact on translational fidelity. This technical guide provides an in-depth overview of the discovery, natural distribution, and biosynthesis of this compound. It includes a summary of quantitative data, detailed experimental protocols for its detection and analysis, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of molecular biology, biochemistry, and drug development.

Discovery and Natural Occurrence

This compound was first identified as a naturally occurring modified nucleoside through studies aimed at characterizing the diverse array of post-transcriptional modifications in tRNA. It is not typically found as a final, stable modification in mature tRNA but rather serves as a key intermediate in the biosynthesis of 5-methylaminomethyluridine (mnm5U) and its 2-thiolated derivative (mnm5s2U) at the wobble position (position 34) of the anticodon loop.[1][2] These modifications are critical for the accurate decoding of specific codons during protein synthesis.

The natural occurrence of this compound has been confirmed in a wide range of organisms, spanning from bacteria to eukaryotes.

-

Prokaryotes: In Gram-negative bacteria such as Escherichia coli, this compound is an intermediate in the MnmC-catalyzed step of the mnm5s2U biosynthetic pathway.[3] In Gram-positive bacteria like Bacillus subtilis, the formation of this compound is catalyzed by the FAD-dependent oxidoreductase YurR, and it is subsequently methylated by the S-adenosylmethionine (SAM)-dependent methyltransferase MnmM.[4][5]

-

Eukaryotes: The presence of mnm5U and its derivatives in the tRNA of plants suggests that this compound also occurs as a biosynthetic intermediate in eukaryotes.[2]

While its transient nature makes direct quantification challenging, the accumulation of this compound (or its 2-thiolated form, nm5s2U) in mutant strains lacking the subsequent methylation step provides strong evidence for its natural occurrence and abundance as a metabolic intermediate.

Quantitative Data

Direct quantitative data on the steady-state levels of this compound in wild-type organisms is scarce due to its role as a transient intermediate. However, studies on mutant strains have provided valuable insights into its relative abundance.

| Organism | Strain | Condition | Relative Abundance of nm5s2U | Reference |

| Bacillus subtilis | ΔytqB (ΔmnmM) | - | Enriched compared to wild-type | [2] |

| Escherichia coli | ΔmnmC | - | Accumulation of nm5s2U and cmnm5s2U | [6] |

Note: The table summarizes the relative abundance of 5-amino-2-thiouridine (nm5s2U), a closely related intermediate. The data highlights the accumulation of this precursor in the absence of the subsequent methylation step, indirectly indicating its flux through the biosynthetic pathway.

Biosynthetic Pathways

The biosynthesis of this compound is a key step in the formation of mnm5(s2)U. The pathway varies slightly between different organisms, particularly in the enzymes responsible for its generation.

Biosynthesis in Escherichia coli

In E. coli, the bifunctional enzyme MnmC is responsible for both the formation of this compound and its subsequent methylation. The process begins with 5-carboxymethylaminomethyluridine (cmnm5U), which is converted to this compound.

Caption: Biosynthesis of mnm5(s2)U in E. coli.

Biosynthesis in Bacillus subtilis

In B. subtilis, two separate enzymes, YurR and MnmM, carry out the functions of the single MnmC enzyme in E. coli. YurR, an FAD-dependent oxidoreductase, catalyzes the conversion of cmnm5(s2)U to nm5(s2)U. MnmM then methylates nm5(s2)U to form mnm5(s2)U.

References

- 1. tRNA digestion for mass spectrometry [bio-protocol.org]

- 2. Crystallographic fragment screening-based study of a novel FAD-dependent oxidoreductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding structural diversity of 5'-aminouridine moiety of sansanmycin via mutational biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Direct sequencing of total Saccharomyces cerevisiae tRNAs by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

5-Aminouridine: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminouridine, a derivative of the naturally occurring nucleoside uridine, has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, particularly the presence of a reactive amino group at the C5 position of the pyrimidine ring, make it an ideal starting material for the construction of a diverse array of fused heterocyclic compounds. These resulting nucleoside analogs are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its conversion into purine and pteridine analogs, complete with detailed experimental protocols and quantitative data.

From this compound to Fused Heterocycles: A Two-Step Synthetic Strategy

The primary pathway for elaborating this compound into more complex heterocyclic systems involves a two-step sequence:

-

Formation of a 5,6-Diaminouridine Intermediate: The initial and crucial step is the introduction of a second amino group at the C6 position of the uracil ring. This is typically achieved through a nitrosation reaction at the C5-amino group, followed by a reduction of the resulting nitroso intermediate. This creates a highly reactive ortho-diamine system on the pyrimidine ring, primed for cyclization.

-

Cyclocondensation with One-Carbon Synthons: The 5,6-diaminouridine intermediate is then reacted with a variety of reagents that provide a single carbon atom to form the fused imidazole or pyrazine ring. The choice of the one-carbon synthon directly dictates the nature of the resulting heterocyclic system.

The overall transformation can be visualized as follows:

Figure 1: General synthetic strategy for converting this compound into fused heterocyclic nucleosides.

Synthesis of Xanthosine Analogs: Formation of the Imidazo[4,5-d]pyrimidine Core

Xanthosine and its analogs are purine nucleosides that play important roles in various biological processes. This compound serves as an excellent precursor for the synthesis of these valuable compounds.

Synthesis of Xanthosine via Formic Acid Cyclization

The reaction of 5,6-diaminouridine with formic acid is a direct and efficient method for the preparation of xanthosine. The formic acid acts as the one-carbon source, leading to the formation of the fused imidazole ring.

Experimental Protocol: Synthesis of Xanthosine from 5,6-Diaminouridine

-

Preparation of 5,6-Diaminouridine:

-

This compound is dissolved in aqueous acetic acid.

-

The solution is cooled in an ice bath, and a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.

-

After stirring, a solution of sodium dithionite in water is added to the reaction mixture to reduce the in situ formed 5-nitroso derivative.

-

The resulting 5,6-diaminouridine can be isolated or used directly in the next step.

-

-

Cyclization to Xanthosine:

-

The crude 5,6-diaminouridine is dissolved in formic acid (88%).

-

The reaction mixture is heated at reflux for a specified period.

-

The solvent is removed under reduced pressure, and the residue is purified by recrystallization or chromatography to yield xanthosine.

-

| Precursor | Reagents | Reaction Conditions | Product | Yield (%) |

| This compound | 1. NaNO₂, aq. HOAc2. Na₂S₂O₄3. HCOOH | 1. 0-5°C2. Room Temp.3. Reflux | Xanthosine | Not specified in available literature |

Figure 2: Experimental workflow for the synthesis of xanthosine from this compound.

Synthesis of 8-Thioxanthosine and 8-Mercaptoxanthosine

The introduction of a sulfur atom at the C8 position of the purine ring can significantly modulate the biological activity of the nucleoside. Using carbon disulfide as the one-carbon synthon in the cyclization of 5,6-diaminouridine leads to the formation of 8-thioxanthosine (or its tautomer, 8-mercaptoxanthosine).

Experimental Protocol: Synthesis of 8-Mercaptoxanthosine

-

Preparation of 5,6-Diaminouridine: (As described in the previous section).

-

Cyclization with Carbon Disulfide:

-

The 5,6-diaminouridine intermediate is dissolved in a mixture of pyridine and water.

-

Carbon disulfide is added to the solution.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling, the product is typically isolated by filtration and purified by recrystallization.

-

| Precursor | Reagents | Reaction Conditions | Product | Yield (%) |

| 5,6-Diaminouridine | CS₂, Pyridine, H₂O | Reflux | 8-Mercaptoxanthosine | Not specified in available literature |

Synthesis of Pteridine and Lumazine Nucleosides

Pteridines and their derivatives, such as lumazines, are another important class of heterocyclic compounds with diverse biological functions. The condensation of 5,6-diaminouridine with α-dicarbonyl compounds provides a direct route to these fused pyrimidine systems.

General Synthesis of Lumazine Nucleosides

The reaction of 5,6-diaminouridine with various 1,2-dicarbonyl compounds, such as glyoxal or substituted derivatives, leads to the formation of the corresponding lumazine nucleosides. The nature of the substituents on the dicarbonyl compound determines the substitution pattern on the resulting pteridine ring.

Conceptual Experimental Protocol:

-

Preparation of 5,6-Diaminouridine: (As previously described).

-

Cyclocondensation with an α-Dicarbonyl Compound:

-

5,6-Diaminouridine is dissolved in a suitable solvent, often a protic solvent like water or ethanol, sometimes with the addition of an acid or base catalyst.

-

The α-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) is added to the solution.

-

The reaction mixture is stirred, often with heating, for a period sufficient to ensure complete cyclization.

-

The product is isolated by cooling the reaction mixture and collecting the precipitate, followed by purification.

-

| Precursor | Dicarbonyl Reagent | Product Class |

| 5,6-Diaminouridine | Glyoxal | Lumazine Nucleoside |

| 5,6-Diaminouridine | Diacetyl | 6,7-Dimethyllumazine Nucleoside |

| 5,6-Diaminouridine | Benzil | 6,7-Diphenyllumazine Nucleoside |

Note: The synthesis of fluorescent pteridine nucleosides has been reported, often starting from a pre-formed pteridine base followed by glycosylation. However, the direct synthesis from a 5,6-diaminouridine precursor is a viable, though less documented, alternative.

Figure 3: Reaction pathways from 5,6-diaminouridine to purine and pteridine analogs.

Conclusion

This compound is a highly valuable precursor for the synthesis of a variety of fused heterocyclic nucleosides. The key to its utility lies in its facile conversion to the corresponding 5,6-diamino derivative, which can undergo cyclocondensation reactions with a range of one- and two-carbon synthons. This provides access to important classes of compounds such as xanthosines and lumazines. While the general synthetic strategies are well-established, there is a need for further research to develop and document high-yielding, specific protocols starting directly from this compound. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel heterocyclic nucleosides with promising applications in drug discovery and development.

An In-depth Technical Guide on the Enzymatic Pathways Involving 5-Aminouridine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminouridine is a modified pyrimidine nucleoside that has garnered interest in biomedical research for its potential biological activities, including antitumor, antifungal, and antiviral properties.[1] Understanding the enzymatic pathways that govern its metabolism is crucial for elucidating its mechanism of action, identifying potential therapeutic applications, and designing novel drug candidates. This technical guide provides a comprehensive overview of the core enzymatic pathways likely involved in this compound metabolism, supported by experimental methodologies and pathway diagrams. Although direct and extensive research on this compound metabolism is limited, this guide extrapolates from the known metabolism of uridine and other 5-substituted pyrimidine nucleoside analogs to build a putative metabolic map.

Putative Enzymatic Pathways of this compound Metabolism

The metabolism of this compound in a cellular environment is hypothesized to proceed through two primary enzymatic pathways that are central to pyrimidine nucleoside metabolism: phosphorolysis by uridine phosphorylase and phosphorylation by uridine-cytidine kinase.

Phosphorolytic Cleavage by Uridine Phosphorylase

Uridine phosphorylase (UPase, EC 2.4.2.3) is a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[2][3][4][5] UPase is known to have a broad substrate specificity, acting on various 5-substituted uridine analogs.[6][7] It is therefore highly probable that this compound is a substrate for UPase.

The proposed reaction is as follows:

This compound + Phosphate ⇌ 5-Aminouracil + α-D-ribose-1-phosphate

This reaction would release the base, 5-aminouracil, which can then enter further metabolic pathways or exert its own biological effects. The ribose-1-phosphate can be utilized in other metabolic processes.

Phosphorylation by Uridine-Cytidine Kinase

Uridine-cytidine kinase (UCK, EC 2.7.1.48) is another critical enzyme in the pyrimidine salvage pathway, responsible for the phosphorylation of uridine and cytidine to their respective monophosphates.[8][9][10] UCKs are known to phosphorylate a variety of pyrimidine nucleoside analogs, which is often the first and rate-limiting step in their activation to cytotoxic agents.[11][12] Therefore, it is anticipated that this compound can be phosphorylated by UCK.

The proposed phosphorylation cascade is as follows:

-

This compound + ATP → this compound-5'-monophosphate (5-amino-UMP) + ADP (catalyzed by Uridine-Cytidine Kinase)

-

5-amino-UMP + ATP → this compound-5'-diphosphate (5-amino-UDP) + ADP (catalyzed by UMP-CMP kinase)

-

5-amino-UDP + ATP → this compound-5'-triphosphate (5-amino-UTP) + ADP (catalyzed by Nucleoside Diphosphate Kinase)

The resulting 5-amino-UTP could potentially be incorporated into RNA, leading to cytotoxicity, a mechanism observed for other 5-substituted uridine analogs.[13]

Potential Deamination

Deamination, the removal of an amino group, is a common reaction in nucleoside metabolism.[9][14] Cytidine deaminases (CDA), for example, convert cytidine to uridine.[15][16] It is plausible that a deaminase could act on this compound, potentially converting the 5-amino group to a hydroxyl group, which could then tautomerize to the corresponding 5-oxo derivative. However, there is currently no direct evidence for a specific deaminase that acts on this compound.

Downstream Metabolism of 5-Aminouracil

Should this compound be converted to 5-aminouracil, the latter would likely undergo further metabolism. The metabolism of 5-aminouracil itself is not well-characterized, but by analogy to uracil and 5-fluorouracil, it could be a substrate for enzymes of the pyrimidine degradation pathway.[17][18] This pathway involves dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase, and β-ureidopropionase. However, the amino group at the 5-position may significantly alter its recognition by these enzymes. 5-Aminouracil is known to be a thymine antagonist and can induce biphasic interphase-mitotic cells, suggesting it can interfere with DNA replication.[19]

Quantitative Data

Currently, there is a lack of published quantitative data (e.g., Km, Vmax, kcat) for the enzymatic reactions involving this compound. To facilitate future research, the following tables can be used to summarize experimentally determined kinetic parameters for the key enzymes hypothesized to be involved in its metabolism.

Table 1: Kinetic Parameters for Uridine Phosphorylase with this compound

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| E. coli | This compound | |||||

| Human | This compound | |||||

| E. coli | Uridine (control) | [7] | ||||

| Human | Uridine (control) |

Table 2: Kinetic Parameters for Uridine-Cytidine Kinase with this compound

| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| UCK1 (human) | This compound | |||||

| UCK2 (human) | This compound | |||||

| UCK1 (human) | Uridine (control) | [20] | ||||

| UCK2 (human) | Uridine (control) | [20] |

Experimental Protocols

Detailed experimental protocols are essential for investigating the metabolism of this compound. Below are methodologies for key experiments, adapted from established protocols for related nucleosides.

Protocol 1: Assay for Uridine Phosphorylase Activity

This protocol is a spectrophotometric assay to measure the phosphorolytic cleavage of this compound.[3]

Materials:

-

Purified uridine phosphorylase

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer capable of reading at 290 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 7.4) and this compound (e.g., 1 mM).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified uridine phosphorylase.

-

Monitor the decrease in absorbance at 290 nm, which corresponds to the cleavage of the glycosidic bond of this compound.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Perform control experiments without the enzyme and without the substrate.

Protocol 2: Assay for Uridine-Cytidine Kinase Activity

This is a coupled spectrophotometric assay to measure the phosphorylation of this compound.[21][22][23][24]

Materials:

-

Purified uridine-cytidine kinase

-

This compound

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and KCl)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing reaction buffer, this compound, ATP, PEP, and NADH.

-

Add pyruvate kinase and lactate dehydrogenase to the mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified uridine-cytidine kinase.

-

Monitor the decrease in absorbance at 340 nm, which is proportional to the oxidation of NADH and reflects the rate of ADP production from the kinase reaction.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Perform control experiments without the enzyme, without the substrate, and without ATP.

Protocol 3: Analysis of this compound Metabolites by HPLC

This protocol describes a general method for separating and quantifying this compound and its potential metabolites from cell extracts using reverse-phase high-performance liquid chromatography (HPLC).[1][2][14][25][26]

Materials:

-

Cell culture and reagents for cell lysis (e.g., perchloric acid or methanol)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 5.4)

-

Mobile Phase B: Acetonitrile or Methanol

-

Standards for this compound and potential metabolites (e.g., 5-aminouracil)

Procedure:

-

Sample Preparation:

-

Culture cells in the presence of this compound for a specified time.

-

Harvest the cells and extract the metabolites using a suitable method (e.g., ice-cold methanol or perchloric acid precipitation).

-

Centrifuge to remove cell debris and protein.

-

Neutralize the extract if perchloric acid was used.

-

Filter the extract through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 100% Mobile Phase A).

-

Inject the prepared sample extract.

-

Elute the compounds using a gradient of Mobile Phase B (e.g., a linear gradient from 0% to 50% Mobile Phase B over 30 minutes).

-

Monitor the absorbance at a suitable wavelength (e.g., 260 nm or 280 nm).

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.

-

Protocol 4: Identification of Metabolites by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying unknown metabolites.[7][20][27]

Procedure:

-

Prepare cell extracts as described in the HPLC protocol.

-

Perform LC separation using conditions optimized for nucleoside analysis.

-

Introduce the LC eluent into a mass spectrometer (e.g., a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

-

Acquire mass spectra in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) on parent ions of interest to obtain fragmentation patterns.

-

Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns to authentic standards or by searching against metabolite databases.

Signaling Pathways and Biological Effects

The biological effects of this compound, such as its antitumor activity, suggest that it or its metabolites may interact with cellular signaling pathways.[1] Analogs like 5-fluorouracil are known to induce apoptosis and affect cell cycle progression.[28][29][30] It is plausible that this compound, particularly if converted to 5-amino-UTP and incorporated into RNA, could trigger stress responses and activate pathways leading to cell cycle arrest and apoptosis. Further research is needed to elucidate the specific signaling cascades affected by this compound.

Conclusion and Future Directions

While the precise enzymatic pathways of this compound metabolism are not yet fully elucidated, this guide provides a robust framework based on the known metabolism of related pyrimidine nucleosides. The primary hypothesized routes involve phosphorolysis by uridine phosphorylase and phosphorylation by uridine-cytidine kinase. Future research should focus on obtaining direct experimental evidence for these pathways, including the identification of specific enzymes and metabolites, and the determination of their kinetic parameters. The experimental protocols provided herein offer a starting point for such investigations. A thorough understanding of this compound metabolism will be instrumental in harnessing its therapeutic potential and in the development of novel nucleoside-based drugs.

References

- 1. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]

- 2. helixchrom.com [helixchrom.com]

- 3. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uridine phosphorylase - Wikipedia [en.wikipedia.org]

- 6. Substrate specificity of E. coli uridine phosphorylase. Further evidences of high-syn conformation of the substrate in uridine phosphorolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uridine kinase - Wikipedia [en.wikipedia.org]

- 11. Indispensable residue for uridine binding in the uridine-cytidine kinase family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for the specificity, catalysis, and regulation of human uridine-cytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]

- 15. Structural basis of substrate specificity in human cytidine deaminase family APOBEC3s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human cytidine deaminase: A biochemical characterization of its naturally occurring variants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrimidine degradation defects and severe 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-Aminouracil and other inhibitors of DNA replication induce biphasic interphase-mitotic cells in apical root meristems of Allium cepa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Spectrophotometric determination of functional characteristics of protein kinases with coupled enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An enzyme-coupled continuous spectrophotometric assay for glycogen synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Structural basis of the substrate specificity of cytidine deaminase superfamily Guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mitigation of 5-Fluorouracil induced renal toxicity by chrysin via targeting oxidative stress and apoptosis in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. taylorfrancis.com [taylorfrancis.com]

- 30. Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Aminouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminouridine is a modified pyrimidine nucleoside, an analog of uridine, that has garnered significant interest in the fields of medicinal chemistry and molecular biology. Its structural modification, the presence of an amino group at the 5-position of the uracil base, confers a range of biological activities. This document provides an in-depth overview of the core physical and chemical properties of this compound, alongside experimental protocols and its biological significance, to serve as a valuable resource for research and development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N₃O₆ | [1][2] |

| Molecular Weight | 259.22 g/mol | [1][2] |

| Appearance | Off-white to Yellow Powder | [1] |

| Melting Point | 214-216 °C | [1] |

| Solubility | Slightly soluble in Methanol (with heating) and Water (with sonication) | [1] |

| Density (Predicted) | 1.712 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.31 ± 0.10 | |

| CAS Number | 2149-76-0 | [1][2] |

| InChI Key | YBTWWWIJBCCYNR-UAKXSSHOSA-N | [1][3] |

| SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N | [1] |

Spectroscopic Properties

UV-Vis Absorption

Specific experimental UV-Vis absorption spectra for this compound are not detailed in the available literature. However, based on its chemical structure, which contains a substituted pyrimidine ring, it is expected to exhibit absorption in the UV region. The electronic π-π* transitions within the aromatic pyrimidine ring are the primary contributors to its UV absorbance. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted uridine.

Fluorescence Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are crucial techniques for the structural elucidation and purity assessment of this compound. The proton NMR spectrum would show characteristic signals for the anomeric proton of the ribose sugar, the other ribose protons, and the C6-H proton of the pyrimidine ring. The signals from the exchangeable protons of the amino and hydroxyl groups would also be present.

Experimental Protocols

Synthesis of 5-N-Aminoacyl-5-Aminouridine Derivatives

This protocol outlines a general method for the synthesis of 5-N-aminoacyl derivatives of this compound, which are of interest for creating novel nucleoside peptides with potential biological activities.[4]

Materials:

-

This compound (1)